

Spectroscopic Data Interpretation of 2-Hydroxyacetophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2- Hydroxyacetophenone**, a key aromatic building block. Through a detailed examination of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the unambiguous structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Hydroxyacetophenone**.

Table 1: ¹H NMR Spectral Data (CDCl₃)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
12.25	S	-	-ОН
7.75	dd	7.9, 1.6	H-6'
7.47	ddd	8.3, 7.3, 1.6	H-4'
6.99	dd	8.3, 1.1	H-3'
6.88	ddd	7.9, 7.3, 1.1	H-5'
2.61	S	-	-СН₃

Data sourced from BenchChem[1] and PubChem[2].

Table 2: 13C NMR Spectral Data (CDCl3)

Chemical Shift (δ) ppm	Assignment
204.55	C=O
162.40	С-ОН
136.41	C-4'
130.78	C-6'
119.73	C-2'
118.94	C-5'
118.32	C-3'
26.48	-CH₃

Data sourced from PubChem[2].

Table 3: Infrared (IR) Spectral Data



Wavenumber (cm⁻¹)	Assignment	
3400-2400 (broad)	O-H stretch (intramolecular hydrogen bonding)	
1645	C=O stretch	
1615, 1580, 1490	C=C aromatic ring stretch	
1245	C-O stretch	
755	Ortho-disubstituted C-H bend	

Data interpretation based on typical IR absorption frequencies.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
136	60.22	[M] ⁺ (Molecular Ion)
121	99.99	[M-CH₃] ⁺
93	16.48	[M-CH ₃ -CO] ⁺
65	17.75	[C₅H₅] ⁺

Data sourced from PubChem[2].

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Varian spectrometer operating at a frequency of 25.16 MHz for ¹³C NMR and a JEOL spectrometer at 90 MHz for ¹H NMR.[2]

• Sample Preparation: A sample of **2-Hydroxyacetophenone** was dissolved in deuterated chloroform (CDCl₃).



- Data Acquisition: The prepared sample was placed in a 5 mm NMR tube. For ¹H NMR, the spectral width, number of scans, and relaxation delay were optimized to obtain a high-resolution spectrum. For ¹³C NMR, a proton-decoupled spectrum was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.[3]
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]

- Sample Preparation: A small amount of neat 2-Hydroxyacetophenone was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.[4] A
 background spectrum of the clean ATR crystal was acquired and subtracted from the sample
 spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

The mass spectrum was obtained using a HITACHI M-80 instrument with Electron Ionization (EI) at 70 eV.[2]

- Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample was bombarded with a beam of electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.



 Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

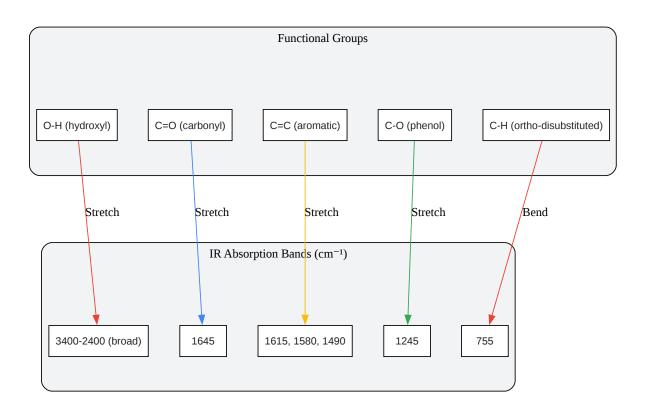
Visualization of Spectroscopic Interpretations

The following diagrams illustrate the key structural features of **2-Hydroxyacetophenone** and their correlation with the observed spectroscopic data.

¹H NMR Spectral Assignments

Caption: Correlation of ¹H NMR chemical shifts to the protons of **2-Hydroxyacetophenone**.

Key IR Absorptions and Corresponding Vibrational Modes

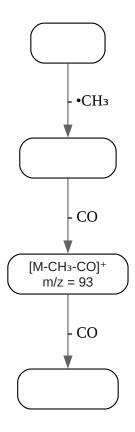


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Caption: Assignment of key infrared absorption bands to functional group vibrations.

Mass Spectrometry Fragmentation Pathway



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Caption: Proposed electron ionization mass spectrometry fragmentation pathway for **2- Hydroxyacetophenone**.

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